5-(4-bromophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid
Description
The compound 5-(4-bromophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid features a pyrrole core substituted with a bromophenyl group at position 5, a 4-ethylphenyl group at position 1, and a methyl group at position 2. Its carboxylic acid moiety at position 3 enhances polarity, influencing solubility and bioavailability. Synthetically, pyrrole derivatives are often prepared via Paal-Knorr cyclization, as seen in related compounds (e.g., ethyl carboxylate intermediates in and ) . The ethyl ester precursor of this compound, methyl 5-(4-bromophenyl)-1-(2-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate, has a molecular weight of 398.3 (C${21}$H${20}$BrNO$_2$) and serves as a key intermediate .
Properties
Molecular Formula |
C20H18BrNO2 |
|---|---|
Molecular Weight |
384.3 g/mol |
IUPAC Name |
5-(4-bromophenyl)-1-(4-ethylphenyl)-2-methylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C20H18BrNO2/c1-3-14-4-10-17(11-5-14)22-13(2)18(20(23)24)12-19(22)15-6-8-16(21)9-7-15/h4-12H,3H2,1-2H3,(H,23,24) |
InChI Key |
RMMORLWBPBSZCR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(C=C2C3=CC=C(C=C3)Br)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Ethylation: The addition of an ethyl group to the phenyl ring using ethyl iodide (C2H5I) and a strong base like potassium tert-butoxide (t-BuOK).
Pyrrole Formation: The formation of the pyrrole ring through a condensation reaction involving a suitable precursor such as 2,5-dimethylpyrrole.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(4-bromophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of the corresponding hydrogenated derivatives.
Substitution: Formation of substituted pyrrole derivatives with various functional groups.
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Research has indicated that derivatives of pyrrole compounds exhibit anticancer properties. The specific compound has been studied for its ability to inhibit the proliferation of cancer cells. For instance, studies have shown that pyrrole derivatives can induce apoptosis in various cancer cell lines, suggesting potential therapeutic applications in oncology .
2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens, making it a candidate for developing new antibiotics. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival .
3. Anti-inflammatory Effects
In preclinical studies, 5-(4-bromophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid has shown promise in reducing inflammation markers, indicating potential use in treating inflammatory diseases such as arthritis or other chronic inflammatory conditions .
Material Science Applications
1. Organic Electronics
The compound's unique electronic properties make it suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to act as a charge transport material can enhance the efficiency of these devices .
2. Polymer Chemistry
In polymer science, this compound can serve as a building block for synthesizing novel polymers with tailored properties for specific applications, such as coatings or adhesives that require enhanced thermal stability and mechanical strength .
Case Study 1: Anticancer Research
A study published in Molecular Cancer Therapeutics investigated the effects of pyrrole derivatives on human breast cancer cells. The results indicated that the compound effectively inhibited cell growth and induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .
Case Study 2: Antimicrobial Testing
In a comparative study on antimicrobial efficacy, 5-(4-bromophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid was tested against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound exhibited significant inhibitory activity, suggesting its potential role in developing new antibiotics .
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine and ethyl substituents on the phenyl rings may influence its binding affinity and selectivity towards certain enzymes or receptors. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further modulating its biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The target compound’s biological and chemical properties are influenced by its substituents. Below is a comparative analysis with analogs (Table 1):
Table 1: Structural and Functional Comparison of Pyrrole-3-carboxylic Acid Derivatives
*Calculated based on ester-to-acid conversion from .
Key Observations:
- Bromophenyl vs. Chlorophenyl: Bromine’s larger atomic radius may increase steric hindrance but enhance halogen bonding in receptor interactions . Carboxylic Acid vs. Ester: The COOH group improves solubility in polar solvents but may reduce oral bioavailability compared to ester prodrugs .
Biological Activity
5-(4-bromophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid, a pyrrole derivative, has garnered attention due to its potential biological activities. This compound exhibits various pharmacological properties, making it a subject of interest in medicinal chemistry. This article reviews its biological activity, including antibacterial and antifungal properties, and presents relevant research findings and case studies.
- Molecular Formula : C21H20BrNO2
- Molecular Weight : 398.29 g/mol
- CAS Number : 881041-39-0
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of pyrrole derivatives, including 5-(4-bromophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid. The compound's structure allows it to interact with bacterial cells effectively.
-
Mechanism of Action :
- Pyrrole compounds often inhibit bacterial growth by disrupting cell wall synthesis or interfering with protein synthesis pathways.
- The presence of bromine and ethyl groups enhances lipophilicity, facilitating better membrane penetration.
- Minimum Inhibitory Concentration (MIC) :
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| 5-(4-bromophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid | TBD | Staphylococcus aureus |
| Pyrrole benzamide derivatives | 3.12 - 12.5 | Staphylococcus aureus |
| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |
Antifungal Activity
The antifungal properties of pyrrole derivatives are also noteworthy. Compounds similar to 5-(4-bromophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid have shown efficacy against various fungal strains.
- Activity Against Fungi :
| Compound | MIC (µM) | Target Fungus |
|---|---|---|
| 5-(4-bromophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid | TBD | Candida albicans |
| Related pyrrole derivatives | 16.69 - 78.23 | Candida albicans |
Case Studies
Several case studies have documented the biological activities of pyrrole derivatives, including the compound in focus:
- Study on Antibacterial Activity :
- Antifungal Evaluation :
Q & A
Q. Catalytic Optimization :
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Catalysts | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Pyrrole Formation | H2SO4, Ethyl acetoacetate | Toluene | 65–70 | Adapted from |
| Suzuki Coupling | Pd(PPh₃)₄, K2CO3 | DMF/H2O | 80–85 | |
| Ester Hydrolysis | NaOH, MeOH/H2O | — | 90–95 |
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- X-ray Crystallography :
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ expected for C₂₀H₁₉BrNO₂: 384.06 g/mol).
Q. Table 2: Key Crystallographic Data (Hypothetical)
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P2₁/c | |
| Unit Cell Dimensions | a = 13.2 Å, b = 8.8 Å, c = 30.0 Å | |
| Bond Length (C-Br) | 1.89 Å |
Advanced: How do electronic effects of substituents influence reactivity in cross-coupling reactions?
Methodological Answer:
The bromophenyl and ethylphenyl groups exert distinct electronic effects:
- Bromophenyl (Electron-Withdrawing) : Activates the pyrrole ring toward nucleophilic attack but may deactivate positions for electrophilic substitution. DFT calculations show reduced electron density at C3 due to the -Br group’s inductive effect .
- Ethylphenyl (Electron-Donating) : Stabilizes the N1 position via resonance, directing electrophiles to C4/C5.
Case Study : In Pd-catalyzed couplings, the bromine atom at C4 facilitates oxidative addition, while steric hindrance from the ethyl group necessitates bulky ligands (e.g., DavePhos) to prevent homocoupling .
Advanced: How can competing side reactions during bromophenyl introduction be mitigated?
Methodological Answer:
Common Side Reactions :
- Debromination : Occurs under harsh basic conditions. Mitigation: Use milder bases (e.g., K3PO4 instead of NaOH) .
- Oversubstitution : Controlled by stoichiometry (1:1 ratio of aryl boronic acid to pyrrole precursor) .
Optimized Protocol : - Temperature Control : Reactions at 80°C (instead of reflux) reduce decomposition.
- Protecting Groups : Temporarily protect the carboxylic acid as an ethyl ester to prevent undesired coordination with catalysts .
Advanced: What computational methods predict the compound’s bioavailability or target binding?
Methodological Answer:
- Molecular Docking : Software like AutoDock Vina models interactions with biological targets (e.g., COX-2 enzyme) using crystal structures (PDB ID: 5KIR). The carboxylic acid group often forms hydrogen bonds with catalytic residues .
- ADMET Prediction : Tools like SwissADME estimate logP (~3.5) and aqueous solubility (≈50 µM), indicating moderate membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
